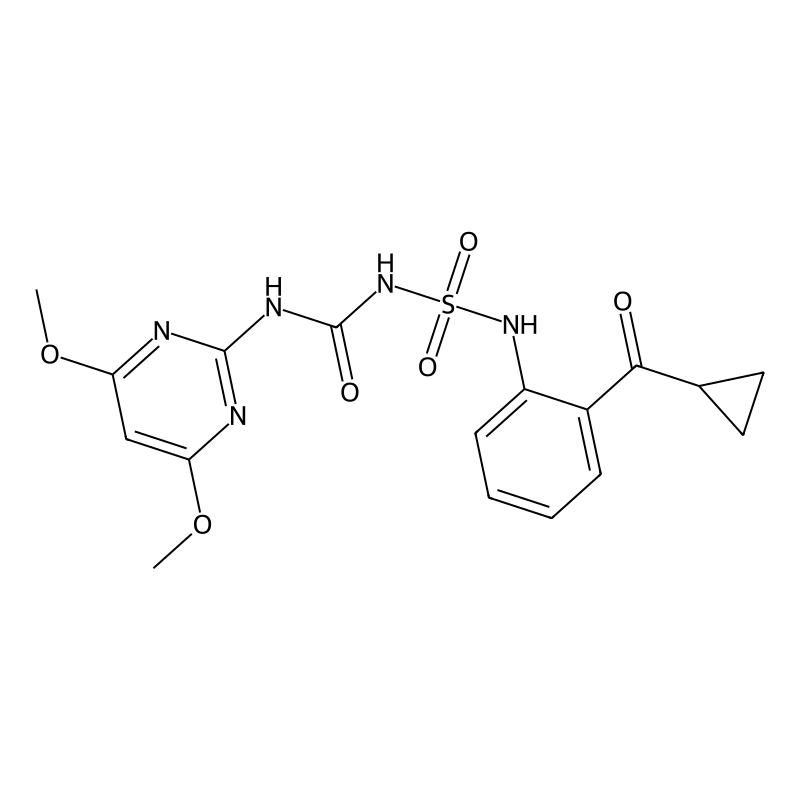Cyclosulfamuron

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Mode of Action and Resistance Studies
Understanding the mechanism by which cyclosulfamuron inhibits weed growth is crucial for developing effective weed control strategies and managing resistance. Research in this area focuses on elucidating the specific interactions of cyclosulfamuron with the acetolactate synthase (ALS) enzyme, a critical component of plant amino acid biosynthesis. Studies have employed various techniques, including enzyme activity assays, protein binding experiments, and structural modeling, to reveal the binding site and mode of action of cyclosulfamuron on ALS []. Additionally, identifying mutations in the ALS gene that confer resistance to cyclosulfamuron helps predict and manage the emergence of resistant weed populations.
Environmental Fate and Degradation Studies
Cyclosulfamuron's environmental behavior and degradation pathways are essential for assessing its potential impact on the environment. Research in this area involves studying the movement, persistence, and breakdown of cyclosulfamuron in soil, water, and air. Techniques like radiolabeling and chromatography help track the movement of cyclosulfamuron in different environmental compartments, while studies on microbial degradation and photolysis investigate its natural breakdown processes []. This information is crucial for ensuring the safe and responsible use of cyclosulfamuron in agricultural practices.
Alternative Applications and Future Research
Beyond weed control, cyclosulfamuron's unique properties are being explored for potential applications in other scientific fields. Research is investigating its use as a:
- Plant growth regulator: Studies are exploring the potential of cyclosamfuron at low doses to regulate plant growth and development, potentially improving crop yield and quality [].
- Herbicide synergism: Research is investigating the potential of cyclosulfamuron to enhance the efficacy of other herbicides when used in combination, potentially reducing overall herbicide application rates [].
- Bioremediation agent: Studies are exploring the potential of cyclosulfamuron to control the growth of harmful algae in aquatic environments, contributing to bioremediation efforts.
Cyclosulfamuron is a chemical compound classified as a herbicide, primarily used in agricultural settings to control weeds in cereal and rice crops. Its chemical formula is C17H19N5O6S, and it has a molecular weight of approximately 393.43 g/mol. Cyclosulfamuron is characterized by its low aqueous solubility and volatility, which affects its mobility in the environment. It functions as a potent inhibitor of the enzyme acetohydroxyacid synthase, crucial for the biosynthesis of branched-chain amino acids in plants, thereby disrupting their growth and development .
The exact mechanism of action of cyclosulfamuron is not fully understood, but it is believed to interfere with plant cell division by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids essential for plant growth.
Toxicity:
- Cyclosulfamuron is considered to have low mammalian toxicity [].
- However, it can be moderately toxic to aquatic species, birds, honeybees, and earthworms [].
Flammability:
No data readily available on flammability.
Reactivity:
Cyclosulfamuron is not expected to be highly reactive under normal conditions.
Environmental Hazards:
Due to its low water solubility and potential for bioaccumulation, cyclosulfamuron may pose a risk to aquatic organisms if not used according to label instructions [].
The primary biological activity of cyclosulfamuron lies in its herbicidal properties. It acts by inhibiting the acetohydroxyacid synthase enzyme, which is essential for synthesizing branched-chain amino acids such as leucine, isoleucine, and valine. This inhibition leads to stunted growth and eventual death of susceptible plant species. Research has shown that cyclosulfamuron can significantly inhibit rice growth during early developmental stages, with varying concentrations required to achieve 50% inhibition across different rice varieties .
Cyclosulfamuron can be synthesized through several chemical processes, typically involving the reaction of specific precursors under controlled conditions. One known method includes the condensation of sulfonylurea derivatives with various amines and carboxylic acids to form the active compound. The synthesis often requires careful temperature control and the use of solvents to ensure high yields and purity of the final product .
Studies on cyclosulfamuron's interactions with other chemicals have revealed insights into its behavior in mixed formulations. For instance, when combined with metamifop, another herbicide, it has been shown to improve weed control efficacy against certain resistant species. Understanding these interactions is crucial for developing effective herbicide strategies that minimize environmental impact while maximizing agricultural productivity .
Cyclosulfamuron shares similarities with several other herbicides that inhibit acetohydroxyacid synthase. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Cyclosulfamuron | C17H19N5O6S | Selective for cereals; low aqueous solubility |
| Sulfometuron methyl | C12H15N5O4S | Systemic herbicide; used for pre-emergence control |
| Imazapyr | C15H16N4O3 | Broad-spectrum; also inhibits ALS |
| Glyphosate | C3H8NO5P | Non-selective; works by inhibiting EPSPS |
Uniqueness: Cyclosulfamuron's specificity for certain crop types and its unique mechanism of action set it apart from broader-spectrum herbicides like glyphosate. Its low mobility also reduces environmental risks associated with runoff compared to more soluble compounds.
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
H319 (77.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (22.45%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Irritant;Environmental Hazard








